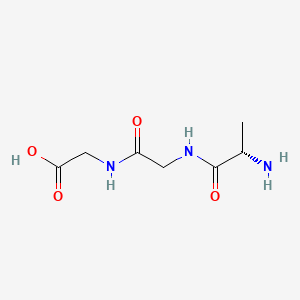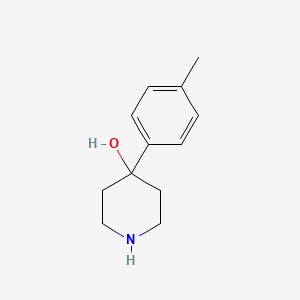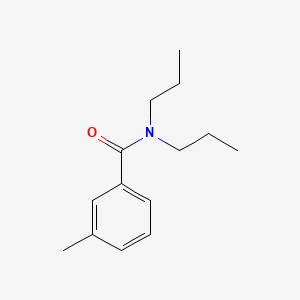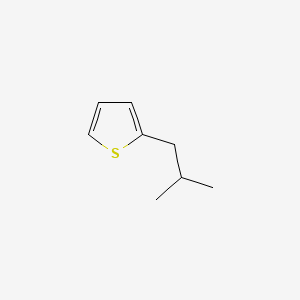
2-异丁基噻吩
概述
描述
2-Isobutylthiophene is a chemical compound with the molecular formula C8H12S . It is also known by other synonyms such as 2-(2-methylpropyl)thiophene and 2-iso-Butylthiophene . The molecular weight of 2-Isobutylthiophene is 140.25 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Isobutylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The InChI string representation of the molecule is InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 .
Physical And Chemical Properties Analysis
2-Isobutylthiophene has a molecular weight of 140.25 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds . Its exact mass and monoisotopic mass are both 140.06597156 g/mol . Its topological polar surface area is 28.2 Ų .
科学研究应用
热化学研究
2-异丁基噻吩及相关的基于噻吩的化合物因其热化学性质而受到广泛研究。Roux等人(2007年)的研究聚焦于噻吩乙酸甲酯的实验和计算热化学分析,突出了它们在药物设计、电子设备和导电聚合物中的相关性。这些化合物的燃烧焓和蒸发焓已被测量,为了解它们的稳定性和在各个领域中的潜在应用提供了见解(Roux et al., 2007)。
腐蚀抑制
噻吩衍生物在腐蚀抑制中也具有重要意义。Al-Baghdadi等人(2020年)合成了2-乙酰噻吩硫脲肼,并研究了其在盐酸中对低碳钢的腐蚀抑制效率。他们的研究表明了高抑制效率,有助于开发工业应用中的有效腐蚀抑制剂(Al-Baghdadi et al., 2020)。
热物性质
对噻吩衍生物(如2-乙酰噻吩)的热物性质研究对各种工业应用至关重要。Antón等人(2017年)对2-乙酰噻吩的蒸气压、密度、声速等性质进行了全面调查。这些性质对于了解这些化合物在不同环境条件下的行为以及它们在材料科学和工程中的潜在应用至关重要(Antón等人,2017年)。
生物医学和生物传感应用
2-异丁基噻吩衍生物也被探索用于生物医学和生物传感应用的潜力。例如,关于二维材料(包括噻吩衍生物)的研究已经显示出在生物传感器、治疗剂和环境监测方面取得了有希望的结果。这些应用利用了噻吩基材料的独特化学和物理性质,正如Rohaizad等人(2020年)所讨论的(Rohaizad et al., 2020)。
可再生化学品和燃料生产
噻吩衍生物在生产可再生化学品和燃料方面的潜力是另一个备受关注的领域。Taylor等人(2010年)研究了从噻吩衍生物中提取的发酵异丁醇的脱水过程,用于生产可再生化学品和燃料。这项研究突显了噻吩衍生物在创造可持续能源来源方面的潜力(Taylor et al., 2010)。
安全和危害
作用机制
Target of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-Isobutylthiophene may also interact with multiple pathways .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that 2-isobutylthiophene may also have diverse molecular and cellular impacts .
生化分析
Biochemical Properties
2-Isobutylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-Isobutylthiophene to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity.
Cellular Effects
The effects of 2-Isobutylthiophene on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Isobutylthiophene has been shown to modulate the activity of certain kinases, which are pivotal in cell signaling pathways . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Isobutylthiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 2-Isobutylthiophene to cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isobutylthiophene have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Isobutylthiophene can degrade over time, leading to a reduction in its biological activity . Additionally, long-term exposure to 2-Isobutylthiophene in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Isobutylthiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, 2-Isobutylthiophene can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Isobutylthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the detoxification processes, such as glutathione S-transferases . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Isobutylthiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Isobutylthiophene can accumulate in specific tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-Isobutylthiophene plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Isobutylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes.
属性
IUPAC Name |
2-(2-methylpropyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOAPDUAPUERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340670 | |
| Record name | 2-Isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32741-05-2 | |
| Record name | 2-Isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

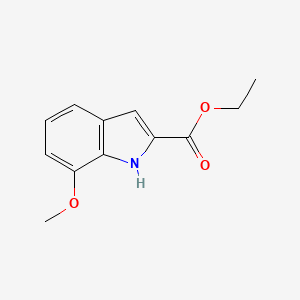
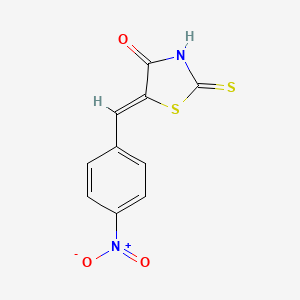
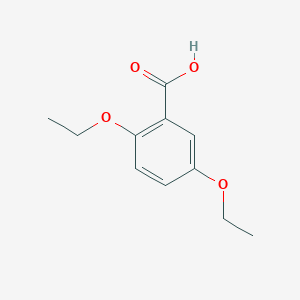
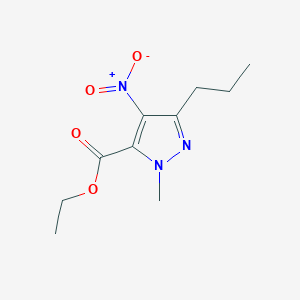
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)


